molecular formula C18H13N3O4 B2829784 (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide CAS No. 19934-26-0

(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Cat. No. B2829784
CAS RN: 19934-26-0
M. Wt: 335.319
InChI Key: IZXXSMPFJYXGFJ-XDHOZWIPSA-N
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Description

“(E)-N’-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide” is a chemical compound that is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . It is a highly reactive organic compound and is used as a versatile reagent in various applications .


Synthesis Analysis

This compound is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . The synthesis of similar compounds involves the use of sulfur ylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

The molecular formula of this compound is C12H7NO4 . The structure of similar compounds involves a furan ring with a nitrophenyl group attached .


Chemical Reactions Analysis

This compound is highly reactive and is commonly used as a reagent in organic synthesis . It is also used in the manufacture of various organic compounds .


Physical And Chemical Properties Analysis

This compound appears as a yellowish-brown powder . It is soluble in ethanol and has a melting point of 144-146°C . The density of this compound is not available in the public domain .

properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(14-4-2-1-3-5-14)20-19-12-16-10-11-17(25-16)13-6-8-15(9-7-13)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXXSMPFJYXGFJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide

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